molecular formula C8H4F3NO3 B14143626 3-Nitro-2-(trifluoromethyl)benzaldehyde CAS No. 112641-22-2

3-Nitro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B14143626
CAS No.: 112641-22-2
M. Wt: 219.12 g/mol
InChI Key: LENLYIUAIZPRRU-UHFFFAOYSA-N
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Description

3-Nitro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group (NO2) at the third position and a trifluoromethyl group (CF3) at the second position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(trifluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the nitration of 2-(trifluoromethyl)benzaldehyde. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2-(trifluoromethyl)benzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the nitro and trifluoromethyl groups at specific positions on the benzene ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

CAS No.

112641-22-2

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

3-nitro-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)7-5(4-13)2-1-3-6(7)12(14)15/h1-4H

InChI Key

LENLYIUAIZPRRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C=O

Origin of Product

United States

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